Hemokinin 1 (human)

Vue d'ensemble

Description

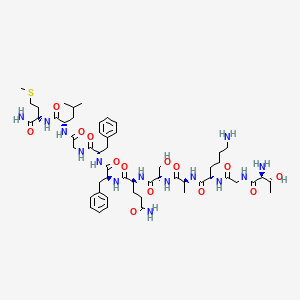

Hemokinin 1 (HK1) is a member of the tachykinin peptide family with broad expression, particularly in brain areas . It is a selective tachykinin neurokinin 1 (NK1) receptor full agonist . It is also a full agonist at NK2 and NK3 receptors . Hemokinin 1 can produce an opioid-independent analgesia .

Synthesis Analysis

Synthesizing the findings of Hemokinin 1 helps to understand the complexity of its actions and determine its biomarker values and/or drug development potentials . It is involved in the B-cell as well as T-cell development .Molecular Structure Analysis

The three-dimensional structure of Hemokinin 1 in aqueous and micellar environment has been studied by one and two-dimensional proton nuclear magnetic resonance (2D 1H-NMR spectroscopy) and distance geometry calculations . Data shows that Hemokinin 1 was unstructured in an aqueous environment; anionic detergent SDS induces α-helix formation .Chemical Reactions Analysis

Hemokinin 1 activates the MAPK pathway and enhances B cell proliferation and antibody production . It is also involved in the contraction of human and guinea pig airways .Physical And Chemical Properties Analysis

The molecular formula of Hemokinin 1 is C54H84N14O14S . Its molecular weight is 1185.4 g/mol .Applications De Recherche Scientifique

Hemokinin 1 (Human) in Scientific Research Applications

Pain Management: Hemokinin 1 (HK-1) has been identified as a mediator of pain, particularly in chronic stress-induced pain scenarios. It binds to the neurokinin 1 receptor (NK1R), similar to Substance P, and is involved in pain transmission. Studies suggest that HK-1 may activate primary sensory neurons via Ca2+ channel-linked receptors, offering new insights into joint pain and potential therapeutic opportunities .

Immune Response: HK-1 also plays a role in immunological processes. It has been found in human bronchi, lung parenchyma, and lung macrophages, indicating its involvement in the immune response of respiratory tissues. The peptide is involved in lymphoid development and may act on mature B cells, potentially affecting immunoregulation .

Inflammation: The involvement of HK-1 in inflammation is closely linked to its role in pain and immune response. Its interaction with NK1R suggests a complex relationship where HK-1 could influence inflammatory processes, although the exact mechanisms and potential receptors beyond NK1R remain to be fully understood .

Respiratory System Function: Research indicates that HK-1 can affect the contraction of human and guinea pig airways, suggesting a role in respiratory system function. The peptide’s effect on cytokine production by lung tissues further supports its significance in respiratory health .

Transcriptomic Alterations: HK-1 induces transcriptomic alterations that could be relevant for understanding its broader biological functions. These alterations may influence various genes involved in cellular processes, shedding light on the molecular pathways affected by HK-1 .

Arthritis-Related Pain: HK-1 has been implicated as a mediator of arthritis-related pain through direct activation of sensory neurons. This suggests that HK-1 could be a target for developing new treatments for arthritis pain .

Safety and Hazards

Mécanisme D'action

Target of Action

Hemokinin 1 (HK-1) is a tachykinin peptide that is predominantly expressed in non-neuronal tissues . It is known to act through the NK1 tachykinin receptor , similar to Substance P . Several effects are mediated by currently unidentified receptors . It also has a role in immunological processes, inflammation, and pain .

Mode of Action

HK-1’s interaction with its targets results in a variety of physiological changes. For instance, it has been shown to induce calcium influx in primary sensory neurons . This suggests that HK-1 may activate primary sensory neurons via a calcium channel-linked receptor .

Biochemical Pathways

HK-1 is involved in several biochemical pathways. It has been shown to activate the MAPK pathway and enhance B cell proliferation and antibody production . In addition, it has been found to induce transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons . Differentially expressed genes in calcium signaling, such as protease-activated receptor 1 (PAR1) and epidermal growth factor receptor (EGFR), were identified .

Result of Action

It has been shown to have potent nociceptive and stress-regulating effects in a chronic restraint stress paradigm . Moreover, it has been found to have proliferative and antiapoptotic actions on B-cells in vitro .

Action Environment

The action of HK-1 can be influenced by various environmental factors. For instance, stress-induced mechanical hyperalgesia was significantly decreased in HK-1-deleted mice compared to wild types . This suggests that the environment, specifically the presence of stress, can influence the action and efficacy of HK-1 .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBLUYYRUFKGTB-XJCFQSCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N14O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746659 | |

| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1185.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hemokinin 1 (human) | |

CAS RN |

491851-53-7 | |

| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does hHK-1 interact with its target and what are the downstream effects?

A: hHK-1 exerts its biological activity by interacting with specific membrane proteins, functioning as a neurotransmitter. [] While the provided research doesn't specify the exact protein targets, it highlights hHK-1's role in pain modulation. [] Further research on rat/mouse Hemokinin 1 reveals its interaction with opioid-responsive neurons, contributing to analgesic effects. []

Q2: What is known about the structural characteristics of hHK-1?

A: While the provided research doesn't delve into the specific molecular formula, weight, or spectroscopic data of hHK-1, it emphasizes the use of Molecular Dynamics simulations to study its spatial structure and structure-function relationships. [] This computational approach allows researchers to predict and analyze the three-dimensional conformation of hHK-1, which is crucial for understanding its interactions with other molecules and its biological activity.

Q3: Have any studies investigated the structure-activity relationship (SAR) of hHK-1?

A: Although not directly focusing on hHK-1, the research on Mas-related GPCR X2 (MRGPRX2), a receptor known to interact with various peptides including Hemokinin-1, provides valuable insights into potential SAR. [] The study identified four naturally occurring MRGPRX2 variants that exhibited a loss of function phenotype, indicating that specific amino acid residues within the receptor's extracellular and transmembrane domains are crucial for ligand binding and activation. This suggests that modifications to the hHK-1 peptide sequence could similarly impact its binding affinity and downstream effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)